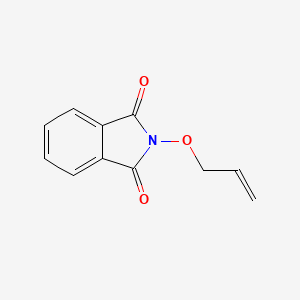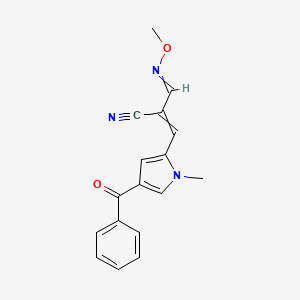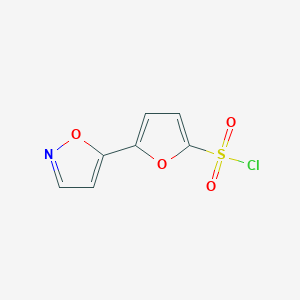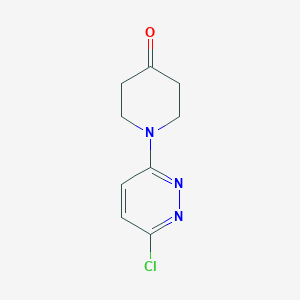
2-溴-5-(三氟甲基)苯基肼盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride, also known as 2-Bromo-5-TFMPH, is a compound that has been used in a variety of scientific research applications. It is a brominated trifluoromethylphenylhydrazine, and its hydrochloride salt is a white powder. 2-Bromo-5-TFMPH is used as a reagent in organic synthesis, as a catalyst in oxidation reactions, and as an inhibitor of enzymes. It has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
科学研究应用
合成和化学反应
- 合成过程: 一种用于大规模制备类似化合物的方法,如5-溴-2-甲基苯基肼盐酸盐,涉及多个反应,如硝化、桑迈尔反应、硝基还原、重氮化和还原,总产率为30% (Liao Ben-ren, 2010)。
- 合成中的前体: 与2-溴-5-(三氟甲基)苯基肼盐酸盐类似的溴化三卤甲基酮被用作合成各种吡唑和吡唑衍生物的前体,通过环缩合反应 (M. Martins et al., 2013)。
催化应用
- 有机反应中的催化剂: 新型N-溴磺酰胺试剂,类似于2-溴-5-(三氟甲基)苯基肼盐酸盐,被合成并用作高效催化剂,用于苯基肼、乙酰乙酸酯衍生物和芳基醛的缩合反应合成双(吡唑-5-醇) (A. Khazaei等,2014)。
合成应用
- 杂环合成中的底物: 类似于2-溴-5-(三氟甲基)苯基肼盐酸盐的化合物与吡嗪、苯基肼和盐酸羟胺等各种试剂反应,产生吡啶嗪、噁啉、吡咯和喹唑啉等杂环化合物 (A. A. M. El‐Din,2003)。
环境和废物处理研究
- 废水处理: 与2-溴-5-(三氟甲基)苯基肼盐酸盐相关的苯基肼盐酸盐是杀虫剂和药物生产中的中间体,导致复杂的有毒废水。研究树脂吸附和芬顿氧化等处理方法以提高生物降解性 (Bao Xi-zhi, 2013)。
安全和危害
作用机制
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Given the presence of the hydrazine group in its structure, it’s plausible that it could act as a reducing agent or participate in condensation reactions .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride’s action are currently unknown due to the lack of research on this compound .
生化分析
Biochemical Properties
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazones, which are valuable intermediates in organic synthesis . The compound’s interaction with enzymes and proteins is primarily through its hydrazine moiety, which can form covalent bonds with carbonyl groups in biomolecules. This interaction can inhibit enzyme activity by modifying the active site or altering the enzyme’s conformation .
Cellular Effects
The effects of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound can inhibit the activity of enzymes involved in cellular metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, it can affect cell signaling pathways by modifying key signaling proteins, thereby impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride exerts its effects through covalent binding interactions with biomolecules. The hydrazine group reacts with carbonyl-containing compounds, forming stable hydrazones and oximes . This reaction can inhibit enzyme activity by modifying the enzyme’s active site or altering its conformation. The compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of controlling experimental conditions to ensure reproducibility .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and alter metabolic pathways without causing significant toxicity . At high doses, it can induce toxic effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects are observed, where a certain dosage level is required to elicit a measurable biological response . These findings underscore the importance of dose optimization in experimental studies to balance efficacy and safety .
Metabolic Pathways
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis . These effects highlight the compound’s potential as a tool for studying metabolic regulation and enzyme function .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is transported and distributed through interactions with transporters and binding proteins . The compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, it can interact with intracellular binding proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and can affect its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is essential for its activity, as it allows the compound to interact with target biomolecules in specific cellular contexts . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDGRVAFKSCMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378448 |
Source


|
| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
529512-78-5 |
Source


|
| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272529.png)









![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)